molecular formula C19H18N4O2 B2812491 Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1203258-07-4

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2812491
CAS No.: 1203258-07-4
M. Wt: 334.379
InChI Key: OMAVSMZDHRWMIJ-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a phenylpyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding with the target molecules. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Furyl(4-(1H-indol-4-yl)piperazino)methanone: Similar structure but with an indole ring instead of a phenylpyrimidine moiety.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a furan ring and is used in the synthesis of donor-acceptor polymers.

Uniqueness

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific combination of a furan ring, phenylpyrimidine moiety, and piperazine ring. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

furan-2-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-7-4-12-25-17)23-10-8-22(9-11-23)18-13-16(20-14-21-18)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAVSMZDHRWMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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